1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
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Description
1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H31FN2O3S and its molecular weight is 470.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- The compound was synthesized and characterized using various techniques like NMR, MS, FT-IR spectra, and X-ray diffraction. DFT-optimized structures were consistent with X-ray diffraction results, and molecular docking suggested favorable interactions with SHP2 protein (Zhou et al., 2021).
Antitumor Activity
- This compound demonstrated antitumor activity, outperforming the reference compound in human hepatoma cells SMMC7721 and human melanoma cells A375, indicating its potential as a cancer therapeutic agent (Zhou et al., 2021).
Antibacterial Activities
- Related compounds in the quinolone family have shown high broad-spectrum antibacterial activities, indicating potential applications in treating bacterial infections (Stefancich et al., 1985).
Ultrasound-Assisted Synthesis
- The ultrasound-assisted Wittig reaction has been used for synthesizing related quinolines with extended π-conjugated systems, useful in generating libraries for further pharmaceutical research (Frites et al., 2022).
In Vitro Cytotoxicity for Anticancer Applications
- Some quinoline derivatives exhibit cytotoxic effects on human breast tumor cell lines, indicating their potential use in anticancer therapies (Zhang et al., 2007).
Antitubercular Activity
- Certain fluoroquinolones, similar in structure, have been evaluated for antitubercular activity against M. tuberculosis, suggesting their potential role in treating tuberculosis (Shindikar & Viswanathan, 2007).
Properties
IUPAC Name |
1-butyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-4-5-11-29-17-25(33(31,32)20-8-6-7-19(3)14-20)26(30)21-15-22(27)24(16-23(21)29)28-12-9-18(2)10-13-28/h6-8,14-18H,4-5,9-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFVACPRIMGUPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.